molecular formula C8H12NO3P B14150033 Dimethyl (3-aminophenyl)phosphonate CAS No. 89277-83-8

Dimethyl (3-aminophenyl)phosphonate

Cat. No.: B14150033
CAS No.: 89277-83-8
M. Wt: 201.16 g/mol
InChI Key: PLCZCOABLOVJIX-UHFFFAOYSA-N
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Description

Dimethyl (3-aminophenyl)phosphonate is an organophosphorus compound with the molecular formula C8H12NO3P. It is characterized by the presence of a phosphonate group attached to a 3-aminophenyl ring.

Preparation Methods

Dimethyl (3-aminophenyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminophenol with dimethyl phosphite under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the phosphonate ester .

Industrial production methods often involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize various phosphonates, including this compound, with high efficiency .

Chemical Reactions Analysis

Dimethyl (3-aminophenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The amino group on the phenyl ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl (3-aminophenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor by mimicking the natural substrate of the enzyme .

Properties

CAS No.

89277-83-8

Molecular Formula

C8H12NO3P

Molecular Weight

201.16 g/mol

IUPAC Name

3-dimethoxyphosphorylaniline

InChI

InChI=1S/C8H12NO3P/c1-11-13(10,12-2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3

InChI Key

PLCZCOABLOVJIX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC(=C1)N)OC

Origin of Product

United States

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